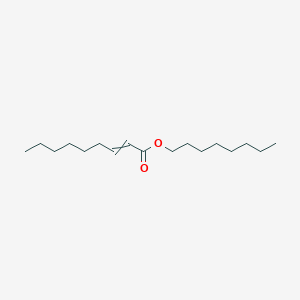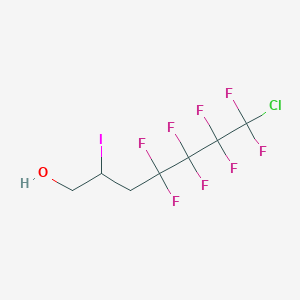
2-(Cyclohexa-1,5-dien-1-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexa-1,5-dien-1-yl)thiophene is a chemical compound that features a thiophene ring substituted with a cyclohexa-1,5-dien-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom, and the cyclohexa-1,5-dien-1-yl group is a six-membered ring with two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexa-1,5-dien-1-yl)thiophene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the thiophene ring. Another method involves the condensation of thiophene derivatives with cyclohexadiene under specific conditions, such as the presence of a catalyst or under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexa-1,5-dien-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, resulting in a saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions to achieve substitution on the thiophene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexa-1,5-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexa-1,5-dien-1-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexa-2,5-dien-1-ylthiophene
- Cyclohexa-1,4-dien-1-ylthiophene
- Cyclohexa-1,3-dien-1-ylthiophene
Uniqueness
2-(Cyclohexa-1,5-dien-1-yl)thiophene is unique due to the specific positioning of the double bonds in the cyclohexadiene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
110214-15-8 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
2-cyclohexa-1,5-dien-1-ylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h2,4-8H,1,3H2 |
InChI-Schlüssel |
BYCMYCQRDSEIHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C=C1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)






![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)


